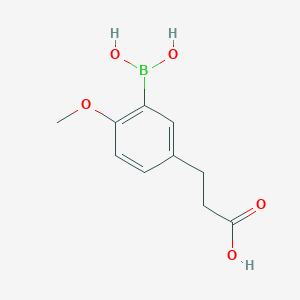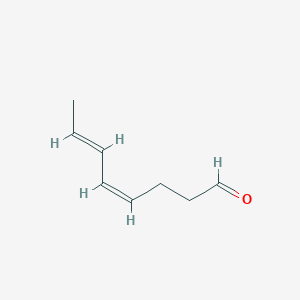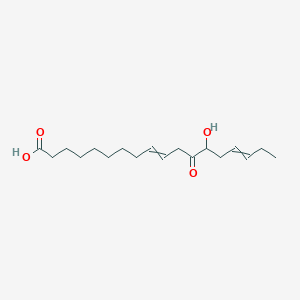
3-(3-Borono-4-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Borono-4-methoxyphenyl)propanoic acid is an organic compound that features a boronic acid group and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Borono-4-methoxyphenyl)propanoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (like toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Borono-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-(3-borono-4-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Borono-4-methoxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mecanismo De Acción
The mechanism of action of 3-(3-Borono-4-methoxyphenyl)propanoic acid largely depends on its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparación Con Compuestos Similares
3-(3-Methoxyphenyl)propanoic acid: Lacks the boronic acid group, making it less versatile in forming covalent bonds with diols.
3-(4-Methoxyphenyl)propanoic acid: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
3-(3-Hydroxy-4-methoxyphenyl)propanoic acid:
Uniqueness: 3-(3-Borono-4-methoxyphenyl)propanoic acid is unique due to the presence of both the boronic acid and methoxy groups, which provide a combination of reactivity and binding capabilities not found in many other compounds. This makes it particularly valuable in synthetic chemistry and biochemical applications.
Propiedades
Fórmula molecular |
C10H13BO5 |
|---|---|
Peso molecular |
224.02 g/mol |
Nombre IUPAC |
3-(3-borono-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13BO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2,4,6,14-15H,3,5H2,1H3,(H,12,13) |
Clave InChI |
GICMXALJAHYGQR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)CCC(=O)O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13410546.png)

![[2-(Hydroxyiminomethyl)phenyl]boronic acid](/img/structure/B13410550.png)


![[2-[(1S,2S,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B13410558.png)


![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13410577.png)




